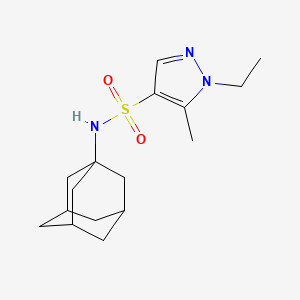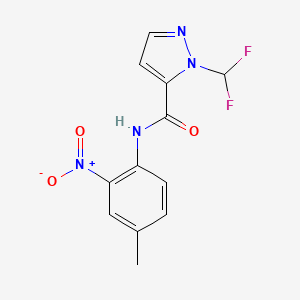
N~4~-(1-Adamantyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(1-Adamantyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid cage-like structure that imparts significant stability and lipophilicity to the molecules. These properties make adamantane derivatives valuable in various fields, including medicinal chemistry, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-Adamantyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Pyrazole Formation: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of N4-(1-Adamantyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing advanced techniques such as microwave irradiation and catalytic methods to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-Adamantyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N~4~-(1-Adamantyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N4-(1-Adamantyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantyl)-N’-(4-guanidinobenzyl)urea: Known for its antiviral properties.
1-Adamantylacetic acid: Used in the synthesis of sterically hindered ketenes.
Schiff bases of thiosemicarbazone derivatives with adamantane moiety: Studied for their antibacterial activity.
Uniqueness
N~4~-(1-Adamantyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of structural features, including the adamantyl group, pyrazole ring, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H25N3O2S |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-1-ethyl-5-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H25N3O2S/c1-3-19-11(2)15(10-17-19)22(20,21)18-16-7-12-4-13(8-16)6-14(5-12)9-16/h10,12-14,18H,3-9H2,1-2H3 |
InChI Key |
DOIJAWZOADSSFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10948480.png)
![2-(4-chlorophenoxy)-2-methyl-N'-[(E)-(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanehydrazide](/img/structure/B10948491.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B10948494.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B10948495.png)
![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10948502.png)
![4-hydroxy-5-[(2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10948509.png)
![({5-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B10948513.png)
![5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10948521.png)
![methyl (2E)-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10948526.png)
![5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B10948533.png)

![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10948551.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B10948553.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-bromo-2-(difluoromethoxy)benzamide](/img/structure/B10948556.png)
